

Application Notes and Protocols for YO-PRO-3 Staining in Live Cells

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Compound of Interest

Compound Name: YO-PRO-3

Cat. No.: B12369680

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Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a highly effective tool for identifying late-stage apoptotic and necrotic cells.[1] As a carbocyanine monomer, **YO-PRO-3** is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][2] In healthy, viable cells, the intact plasma membrane effectively excludes the dye.[3] However, during the later stages of apoptosis or necrosis, the integrity of the cell membrane becomes compromised, allowing **YO-PRO-3** to enter the cell and intercalate with DNA, producing a bright far-red fluorescent signal.[3][4] This key feature makes **YO-PRO-3** a valuable probe for quantifying cell death across various experimental applications, including flow cytometry and fluorescence microscopy.[2]

Principle of Detection

The utility of **YO-PRO-3** in detecting cell death is based on the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[1] During the execution phase of apoptosis, a cascade of events is triggered, leading to the activation of caspases. These enzymes cleave critical cellular substrates, resulting in profound morphological changes such as DNA fragmentation and the breakdown of the plasma membrane.[1] Because **YO-PRO-3** is a cell-impermeant dye, it can only traverse this compromised membrane.[1] Once inside the cell, it binds to DNA, leading to a strong fluorescent signal that can be readily detected and quantified.[3]

Data Presentation

Spectral Properties of YO-PRO-3

Property	Wavelength (nm)
Excitation Maximum (with DNA)	612[1][5]
Emission Maximum (with DNA)	631[1][5]
Recommended Laser Line	594 nm[1]
Common Filter	630/69 nm[1]

Recommended Staining Conditions for YO-PRO-3 in Live Cells

Application	Cell Type	YO-PRO-3 Concentration	Incubation Time	Incubation Temperature	Reference
Flow Cytometry	Suspension Cells (e.g., Jurkat)	0.1 μ M	20-30 minutes	On ice	[5]
Flow Cytometry	Various Cell Lines	0.1 - 1 μ M	15-30 minutes	Room Temperature	[6]
Flow Cytometry	General	200-500 nM	15-30 minutes	On ice or Room Temperature	[1]
Fluorescence Microscopy	Adherent Cells	1-10 μ M	5-15 minutes	Room Temperature	[3]
Fluorescence Microscopy	Adherent Cells	Not Specified	15-30 minutes	Room Temperature or 37°C	[1]
3D Cell Culture Models (Spheroids/Organoids)	Various	1-5 μ M	Minimum 2 hours (up to 24 hours for large models)	37°C	[4]

Experimental Protocols

Protocol 1: Assessing Apoptosis by Flow Cytometry

This protocol outlines a standard method for differentiating between live, apoptotic, and necrotic cells using **YO-PRO-3** in conjunction with a viability dye such as Propidium Iodide (PI).

Materials:

- **YO-PRO-3** Iodide (1 mM in DMSO)
- Propidium Iodide (PI) solution (e.g., 1 mg/mL)

- Phosphate-Buffered Saline (PBS), Ca^{2+} and Mg^{2+} free
- 1X Annexin-binding buffer (optional, for co-staining with Annexin V)
- Cell suspension of interest (control and treated)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Induce apoptosis in your target cell line using a suitable method. Include an untreated control group.
 - Harvest both control and treated cells and wash them once with cold PBS.[\[6\]](#)
 - Resuspend the cells in 1X Annexin-binding buffer or PBS at a concentration of approximately 1×10^6 cells/mL.[\[6\]](#)
- Staining:
 - To 1 mL of the cell suspension, add **YO-PRO-3** to a final concentration of 0.1 μM .[\[5\]](#)
 - Add Propidium Iodide to a final concentration of 1.5 μM .[\[5\]](#)
 - Incubate the cells on ice, protected from light, for 20-30 minutes.[\[5\]](#)
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer without washing.[\[6\]](#)
 - Excite **YO-PRO-3** using a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect the emission around 631 nm.[\[5\]](#)
 - Excite PI with a 488 nm laser and detect the emission around 617 nm.[\[5\]](#)
 - Gate on the cell population and analyze the fluorescence to distinguish between live (**YO-PRO-3** and PI negative), early apoptotic (**YO-PRO-3** positive, PI negative), and late

apoptotic/necrotic (**YO-PRO-3** and PI positive) cells.

Protocol 2: Visualizing Apoptosis in Adherent Cells by Fluorescence Microscopy

This protocol provides a method for visualizing **YO-PRO-3** uptake in adherent cells.

Materials:

- **YO-PRO-3** Iodide (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets

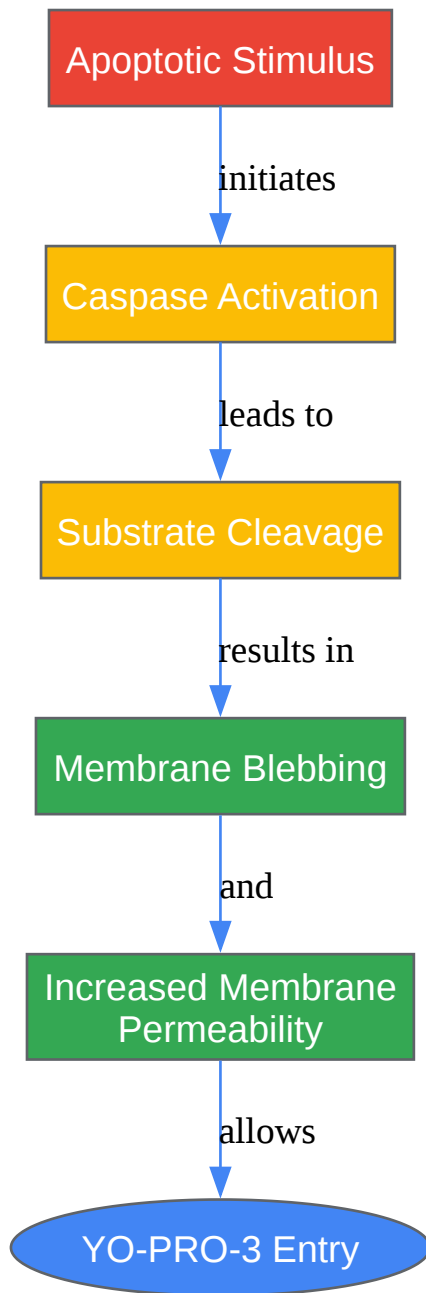
Procedure:

- Cell Preparation:
 - Culture cells under conditions that may induce cell death.
 - Gently wash the cells once with PBS.[\[6\]](#)
- Staining:
 - Prepare a working solution of **YO-PRO-3** in PBS or an appropriate buffer at a final concentration of 1-10 μM .[\[3\]](#) The optimal concentration may need to be determined empirically.
 - Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[\[3\]](#)
- Washing:
 - Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[\[1\]](#)[\[3\]](#)

- Imaging:
 - Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).[6]
 - Live cells will show minimal to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[1]

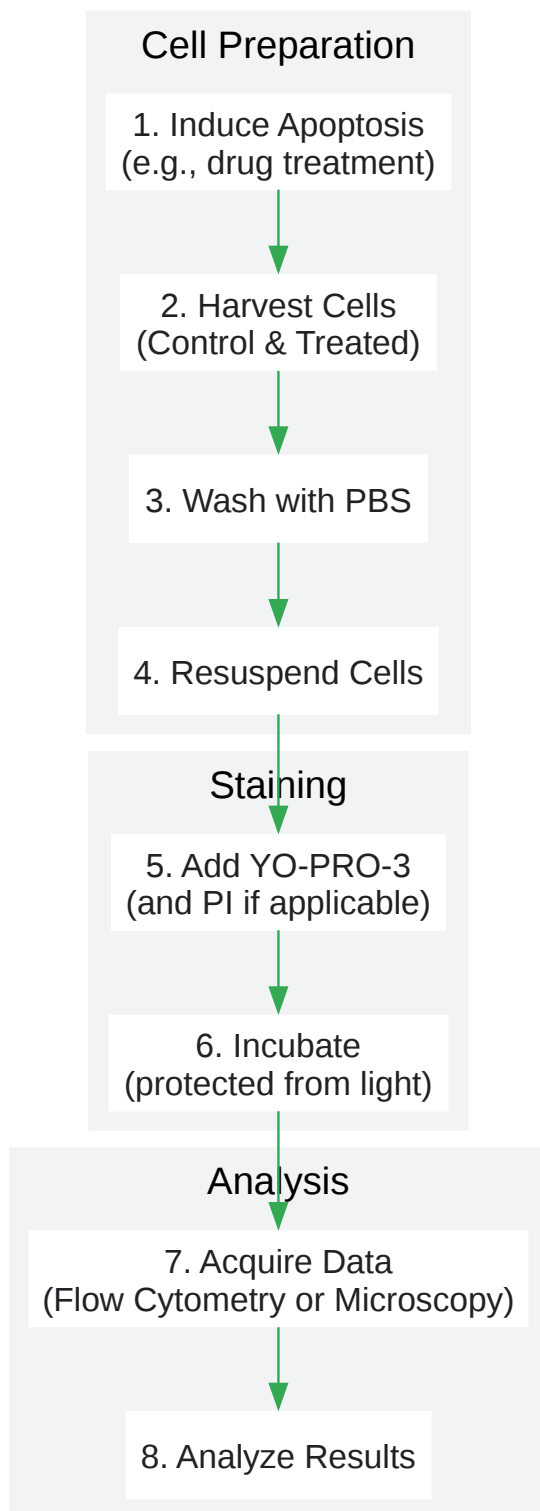
Mandatory Visualization

Signaling Pathway to Membrane Permeability in Apoptosis

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Caption: Apoptosis signaling leading to **YO-PRO-3** uptake.

Experimental Workflow for YO-PRO-3 Staining



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Caption: General workflow for **YO-PRO-3** cell staining.

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